what are the physicochemical properties of Monolinolein
what are the physicochemical properties of Monolinolein
An In-depth Technical Guide to the Physicochemical Properties of Monolinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, a monoacylglycerol consisting of a glycerol (B35011) backbone esterified with one molecule of the omega-6 polyunsaturated fatty acid, linoleic acid, is a compound of significant interest across various scientific disciplines.[1] It is found naturally as a plant metabolite and is utilized commercially as an emollient, emulsifier, and moisturizing agent in cosmetics and pharmaceutical formulations.[1][2][3] Notably, monolinolein is explored for its role in advanced drug delivery systems, particularly in the formation of pH-responsive lyotropic liquid crystals for controlled release applications.[2] Furthermore, it has demonstrated antiviral properties, adding to its potential therapeutic applications.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of monolinolein, detailed experimental protocols for their determination, and visual representations of relevant workflows and mechanisms.
Core Physicochemical Properties
The physicochemical characteristics of monolinolein are fundamental to its application and behavior in various formulations. The following table summarizes key quantitative data for 1-monolinolein.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₈O₄ | [4][5][6][7][8] |
| Molecular Weight | 354.5 g/mol | [4][9] |
| IUPAC Name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | [4] |
| CAS Number | 2277-28-3 (for 1-Monolinolein) | [6][7] |
| Appearance | Colorless to Pale Yellow Liquid/Oil | [1][2][3] |
| Melting Point | 14-15 °C | [2][5] |
| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [2] |
| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [2] |
| 1.05 g/cm³ | [5] | |
| Solubility | Insoluble in water.[1] Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[2] | |
| logP (Computed) | 5.8 | [4] |
| Stability | Sensitive to light and temperature.[2][3] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the successful application of monolinolein in research and development. Below are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of fats and oils, which often melt over a range rather than at a sharp point.[4][5]
-
Apparatus:
-
Melting point capillary tubes (thin-walled glass)
-
Calibrated thermometer (0.2 °C subdivisions)
-
Heating bath apparatus (e.g., Thiele tube or automated melting point apparatus)
-
Heat source
-
-
Methodology:
-
Sample Preparation: The monolinolein sample is first melted and filtered to remove any impurities and residual moisture, ensuring the sample is completely dry.[4][5]
-
Capillary Filling: A clean capillary tube is dipped into the molten monolinolein so that a column of approximately 10 mm is drawn into the tube.[4]
-
Solidification: The end of the capillary tube containing the sample is rapidly chilled, for instance, against ice, to solidify the monolinolein.[4] The tubes are then refrigerated at 4 to 10°C for an extended period (e.g., overnight) to ensure complete crystallization.[5]
-
Measurement: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is placed in a heating bath.[5] The bath is heated at a controlled rate, typically around 0.5°C per minute, as the temperature approaches the expected melting point.[5]
-
Data Recording: The temperature at which the monolinolein column begins to rise or becomes completely clear and liquid is recorded as the melting point.[4][5] The experiment should be performed in duplicate or triplicate to ensure reproducibility.[2]
-
Determination of Density (Pycnometer Method)
The pycnometer method is a precise technique for determining the density of liquids by measuring the mass of a known volume.[8][10][11]
-
Apparatus:
-
Pycnometer (a glass flask with a specific volume and a ground-glass stopper with a capillary)
-
Analytical balance
-
Constant temperature bath
-
Working liquid with a known density (e.g., distilled water)
-
-
Methodology:
-
Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed on an analytical balance (m₀).[8][10]
-
Calibration with Water: The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) to reach thermal equilibrium. The water level is adjusted to the calibration mark, and any excess is removed. The filled pycnometer is reweighed (m₁). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.
-
Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with the monolinolein sample. It is then brought to the same constant temperature as the water in the bath.[8]
-
Weighing: After ensuring no air bubbles are present and the outside is dry, the pycnometer filled with monolinolein is weighed (m₂).
-
Calculation: The density (ρ) of monolinolein is calculated using the formula: ρ = (m₂ - m₀) / V.
-
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a particular solvent.[12]
-
Apparatus:
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
-
-
Methodology:
-
Sample Preparation: An excess amount of monolinolein is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a stoppered flask. The excess solid ensures that a saturated solution is formed.[12]
-
Equilibration: The flasks are placed in a shaking incubator set at a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the excess undissolved monolinolein by centrifugation or filtration to obtain a clear, saturated solution.[13]
-
Quantification: The concentration of monolinolein in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Result: The determined concentration represents the solubility of monolinolein in that specific solvent at the given temperature.
-
High-Performance Liquid Chromatography (HPLC) for Analysis
HPLC is a powerful technique for the separation, identification, and quantification of monolinolein.
-
System:
-
HPLC system with a pump, autosampler, and detector (e.g., Light-Scattering Detector (LSD) or UV detector for derivatized samples).
-
Reversed-phase column (e.g., C18).
-
-
Methodology:
-
Sample Preparation: The monolinolein sample is accurately weighed and dissolved in a suitable solvent (e.g., hexane, chloroform/methanol mixture) to a known concentration.[14][15] For complex matrices, a solid-phase extraction (SPE) step may be required for cleanup.[14]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for reversed-phase separation of lipids is a gradient of acetonitrile (B52724) and water or isopropanol.[3][14]
-
Flow Rate: Typically around 1 ml/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]
-
-
Injection and Detection: A specific volume of the sample solution is injected into the HPLC system. The detector response is recorded as a chromatogram.
-
Quantification: A calibration curve is generated using certified reference standards of monolinolein at various concentrations. The concentration of monolinolein in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a lipid such as monolinolein.
Caption: Workflow for the physicochemical characterization of monolinolein.
Mechanism of Monolinolein in pH-Responsive Drug Delivery
Monolinolein is a key component in forming lyotropic liquid crystalline phases, such as cubosomes, which can be engineered to be pH-sensitive for targeted drug release. The addition of an ionizable lipid, like oleic acid or a pyridinylmethyl linoleate (B1235992) (PML), imparts this pH responsiveness.[9][16]
Caption: pH-triggered drug release from a monolinolein-based nanocarrier.
Postulated Antiviral Mechanism of Monolinolein
Monoglycerides (B3428702), including monolinolein, are thought to exert their antiviral activity by disrupting the lipid envelope of enveloped viruses. This mechanism is primarily physical, leading to the loss of viral integrity.[17]
Caption: Postulated mechanism of antiviral action of monolinolein.
References
- 1. cbspd.com [cbspd.com]
- 2. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 3. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. img.antpedia.com [img.antpedia.com]
- 6. eclass.hua.gr [eclass.hua.gr]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 16. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4997851A - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
